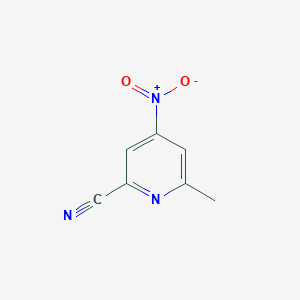

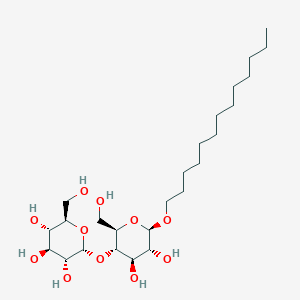

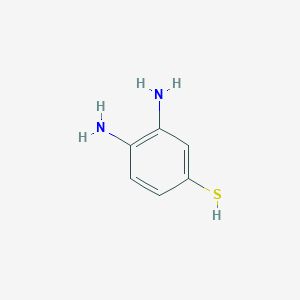

![molecular formula C9H8N2O2 B1600305 8-羧基咪唑并[1,5-a]吡啶甲酯 CAS No. 151509-02-3](/img/structure/B1600305.png)

8-羧基咪唑并[1,5-a]吡啶甲酯

描述

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a chemical compound that is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 176.17 .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, which includes “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

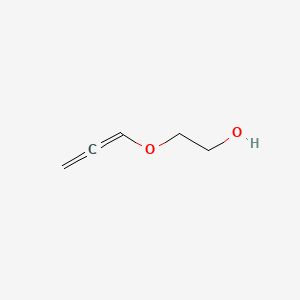

The InChI code for “Methyl imidazo[1,5-a]pyridine-8-carboxylate” is1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

Imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, can undergo a variety of chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a powder at room temperature .科学研究应用

农用化学品

8-羧基咪唑并[1,5-a]吡啶甲酯作为多种农用化学品合成中的重要结构单元。其独特的结构使其能够用于合成杀虫剂、除草剂和杀菌剂等化合物。 开发这些农用化学品对于增强作物保护和提高农业生产力至关重要 .

制药行业

在制药行业,由于该化合物具有药理活性,因此被用于合成药物。它特别以其在创建具有潜在抗癌活性的分子方面发挥作用而闻名。 该化合物与生物系统的相互作用能力使其成为药物设计和发现的宝贵资产 .

材料科学

8-羧基咪唑并[1,5-a]吡啶甲酯的结构特点使其适用于材料科学。它可以被纳入新材料的设计中,这些材料具有特定的性能,例如提高耐久性或增强电导率。 这对开发用于各种技术应用的先进材料具有重要意义 .

光电器件

该化合物的多功能性延伸到光电子学领域,它被用于开发检测和控制光线的器件。它可以作为LED、太阳能电池和其他光线操控技术的构建的一部分。 它在这些器件中的作用对于提高能源效率和性能至关重要 .

化学传感器

8-羧基咪唑并[1,5-a]吡啶甲酯衍生物由于其发光特性而被用作化学传感器。 这些传感器可以检测各种物质的存在,使其在环境监测、医疗诊断和工业过程控制中非常有用 .

生物成像和荧光探针

该化合物的发光性质也使其成为用于生物成像的极佳候选者。它可以用来制造荧光探针,这些探针有助于在分子水平上可视化生物过程。 这在细胞生物学和神经科学等研究领域特别有用,在这些领域,了解细胞和组织的复杂运作至关重要 .

作用机制

Target of Action

Methyl imidazo[1,5-a]pyridine-8-carboxylate is a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

It is known that the imidazo[1,5-a]pyridine ring structure can interact with biological molecules , which suggests that this compound may exert its effects through interactions with specific proteins or enzymes.

Biochemical Pathways

For example, some imidazo[1,2-a]pyridines have been shown to inhibit IKK-ε and TBK1, which activate the NF-kappaB pathway .

Result of Action

Compounds with similar structures have been shown to have various effects, such as inducing apoptosis .

Action Environment

The action of Methyl imidazo[1,5-a]pyridine-8-carboxylate can be influenced by various environmental factors. For example, the presence of a carboxylate group in the compound may enhance its solubility in aqueous solutions . This could potentially influence the compound’s bioavailability and efficacy.

安全和危害

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

未来方向

The synthesis of imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, continues to be a subject of intense research . Future directions may include the development of new synthetic methodologies and the exploration of its potential applications in agrochemicals and pharmaceuticals .

属性

IUPAC Name |

methyl imidazo[1,5-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-11-6-10-5-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAGTFJLGJGKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438851 | |

| Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151509-02-3 | |

| Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

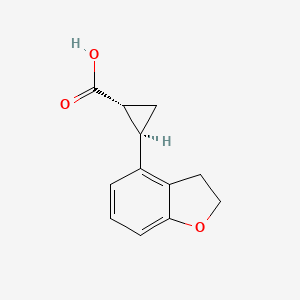

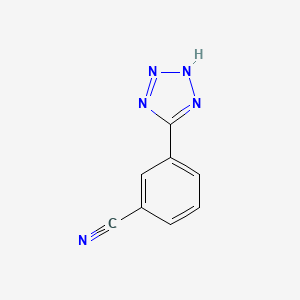

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)